Isalsteine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

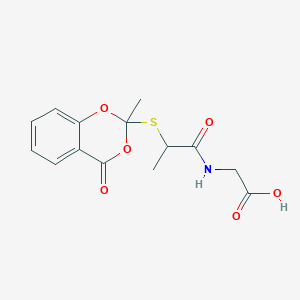

2-[2-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)sulfanyl]propanoylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6S/c1-8(12(18)15-7-11(16)17)22-14(2)20-10-6-4-3-5-9(10)13(19)21-14/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSXAJGKYKXYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC1(OC2=CC=CC=C2C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869605 |

Source

|

| Record name | N-{2-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)sulfanyl]propanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116818-99-6 |

Source

|

| Record name | Isalsteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116818996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISALSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0YPY57FUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Function of Isatin in Mammals: A Technical Guide

Executive Summary

Isatin (indole-2,3-dione) is a pharmacologically active endogenous indole that functions as a pleiotropic regulator in mammalian systems.[1][2][3] Historically identified as the major component of "Tribulin" (an endogenous monoamine oxidase inhibitor marker of stress), Isatin has evolved from a stress biomarker to a recognized modulator of dopaminergic neurotransmission and natriuretic peptide signaling.

This guide synthesizes the biochemical identity of Isatin, its dual-mechanism of action (MAO-B inhibition and NPR antagonism), and provides a validated analytical workflow for its quantification in biological matrices.

The Bio-Identity of Isatin

Isatin is distinct from other tryptophan metabolites due to its oxidative state. Unlike serotonin (5-HT) or melatonin, Isatin possesses a dione structure that confers unique lipophilicity and blood-brain barrier (BBB) permeability.

Tissue Distribution and Pharmacokinetics

Isatin is not uniformly distributed.[2][4] Its concentration gradient suggests specific functional roles rather than metabolic waste accumulation.

| Tissue/Fluid | Basal Concentration Range | Physiological Relevance |

| Brain (Hippocampus) | 0.1 – 1.3 µM | Modulation of memory and anxiety; MAO-B inhibition. |

| Brain (Striatum) | ~ 1.0 µM | Protection of dopamine; relevance to Parkinson's Disease. |

| Heart | ~ 3.0 µM | Antagonism of ANP signaling; cardiac stress response. |

| Vas Deferens | 47 – 79 µM | High concentration suggests a role in smooth muscle tone. |

| Plasma | 0.2 – 1.0 µM | Transport; levels spike 2-3 fold under acute stress. |

Expert Insight: The high concentration in the vas deferens compared to the brain is a critical anomaly. When designing assays, do not assume a linear dynamic range across all tissues. You must dilute peripheral tissue extracts significantly more than brain extracts to stay within the linear range of HPLC-ECD detectors.

Biosynthesis: The Gut-Brain Axis Connection

The biosynthetic pathway of Isatin in mammals is a subject of ongoing elucidation, but evidence points to a convergent pathway involving both host metabolism and the gut microbiome.

-

Precursor: Dietary Tryptophan.[5]

-

Intermediate: Indole (produced by gut microbiota via tryptophanase).

-

Oxidation: Indole is absorbed and oxidized in the liver (and potentially locally in the brain) by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) to form Isatin.

This pathway implies that variations in endogenous Isatin levels may correlate with microbiome dysbiosis, a factor increasingly relevant in neurodegenerative research.

Molecular Mechanisms of Action[1]

Isatin operates primarily through two distinct, concentration-dependent mechanisms.

A. Selective MAO-B Inhibition (Neuroprotection)

At physiological concentrations (1–5 µM), Isatin acts as a reversible inhibitor of Monoamine Oxidase B (MAO-B).

-

Selectivity: Isatin inhibits MAO-B with an

of ~3 µM, whereas inhibition of MAO-A requires significantly higher concentrations (~15–20 µM). -

Impact: By inhibiting MAO-B, Isatin reduces the oxidative deamination of dopamine. This preserves striatal dopamine levels, offering a natural neuroprotective barrier against Parkinsonian neurodegeneration.

B. Natriuretic Peptide Receptor (NPR) Antagonism (Anxiety & Stress)

Isatin is a potent antagonist of Natriuretic Peptide Receptors, specifically NPR-A (also known as GC-A) and NPR-C.

-

Mechanism: It blocks the binding of Atrial Natriuretic Peptide (ANP) to its receptor.[1][6][7]

-

Downstream Effect: This blockade prevents the ANP-induced generation of cyclic GMP (cGMP). Since ANP typically exerts anxiolytic and sedative effects, Isatin's antagonism promotes anxiety and vigilance. This explains why Isatin levels spike during stress—it acts as an "alertness" signal by dampening the calming effects of ANP.

Visualizing the Dual Pathway

Figure 1: The dual pharmacological action of Isatin. Note the bifurcation: MAO-B inhibition supports dopamine retention, while NPR antagonism drives the stress/anxiety response.

Analytical Protocol: Quantification in Plasma/Tissue[8]

Technique: HPLC with Electrochemical Detection (HPLC-ECD).[8][9] Why ECD? Isatin is electroactive. While UV detection (240-254 nm) is possible, ECD provides superior sensitivity (femtomole range) necessary for quantifying basal levels in plasma and brain tissue without massive sample concentration.

Reagents & Standards

-

Internal Standard (IS): 5-Methylisatin (Structurally similar, distinct retention time).

-

Extraction Solvent: Ethyl Acetate (acidified).

-

Mobile Phase: Citrate-Acetate buffer (pH 4.0) / Acetonitrile (90:10 v/v). Acidic pH is crucial to keep Isatin in its non-ionized, stable form.

Step-by-Step Workflow

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of acidified Ethyl Acetate (0.1% HCl) to the sample.

-

Rationale: Acidification pushes the equilibrium toward the neutral form of Isatin, significantly improving extraction efficiency into the organic phase.

-

Vortex vigorously for 2 minutes. Centrifuge to separate phases.

-

-

Evaporation:

-

Transfer the upper organic layer to a clean vial.

-

Evaporate to dryness under a stream of nitrogen at 35°C. Do not overheat, as Isatin can sublime or degrade.

-

-

Reconstitution:

-

Reconstitute residue in 100 µL of Mobile Phase. Filter through a 0.22 µm PTFE filter.

-

-

Analysis (HPLC-ECD):

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

-

Flow Rate: 1.0 mL/min.

-

Applied Potential: +0.8 V vs. Ag/AgCl reference electrode.

-

Validation: Calculate the ratio of Isatin peak area to Internal Standard peak area.

-

Analytical Workflow Diagram

Figure 2: Validated workflow for Isatin extraction and quantification. Acidification is the critical control point for recovery.

Therapeutic Implications & Future Directions

Parkinson’s Disease (PD)

The selective MAO-B inhibition profile of Isatin makes it a scaffold for drug development.[4][13] Unlike synthetic inhibitors (e.g., selegiline), Isatin analogues (e.g., 5-hydroxyisatin) may offer neuroprotection with fewer side effects.

-

Research Angle: Investigating Isatin analogues that retain MAO-B selectivity but lack NPR antagonism to decouple neuroprotection from anxiogenic side effects.

Anxiety and Stress Disorders

As a "Tribulin" component, elevated Isatin correlates with high-anxiety states.

-

Research Angle: NPR agonists or Isatin-sequestering agents could theoretically function as anxiolytics by restoring ANP signaling in the brain.

Oncology

High concentrations of Isatin (>50 µM) induce apoptosis in tumor cells, likely via tubulin polymerization interference. However, these levels are supra-physiological, suggesting that Isatin-based chemotherapy would act via a different mechanism than its endogenous regulatory role.

References

-

Glover, V., et al. (1988).[2] Isatin: Identity with the purified endogenous monoamine oxidase inhibitor tribulin.[14] Journal of Neurochemistry.

-

Medvedev, A. E., et al. (1996).[2] The interrelated multifactorial actions of isatin. Biochemical Pharmacology.

-

Hamaue, N., et al. (2004). Pharmacological effects of isatin and its derivatives. Life Sciences. [Link to Source]([Link]

Sources

- 1. Antipyretic Action of Isatin and Its Analogues in Mice and Rats [scirp.org]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isatin, an endogenous nonpeptide biofactor: A review of its molecular targets, mechanisms of actions, and their biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of isatin analogues as antagonists of rat brain and heart atrial natriuretic peptide receptors coupled to particulate guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new HPLC method for the simultaneous determination of ascorbic acid and aminothiols in human plasma and erythrocytes using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of isatin in urine and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Isatin: identity with the purified endogenous monoamine oxidase inhibitor tribulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isatin Natural Sources and Isolation from Plants

Executive Summary

Isatin (1H-indole-2,3-dione) is a versatile indole derivative serving as a privileged scaffold in drug discovery due to its antiviral, anticancer, and anticonvulsant properties.[1] While predominantly synthesized industrially via the Sandmeyer or Stolle reactions, natural isatin remains a critical subject of study for understanding biosynthetic pathways and isolating novel derivatives (e.g., melosatin alkaloids). This guide provides a rigorous technical framework for the isolation of isatin from primary plant sources, specifically Couroupita guianensis and Isatis tinctoria, detailing extraction causality, fractionation logic, and self-validating characterization protocols.

Natural Sources and Occurrence

Isatin is not ubiquitous; it appears in specific plant families often associated with indigo precursors.

Table 1: Validated Natural Sources of Isatin

| Plant Species | Family | Part Used | Primary Precursor/Context | Yield Profile |

| Couroupita guianensis | Lecythidaceae | Flowers | Endogenous metabolite | Low (~3 mg/250g dry wt) |

| Isatis tinctoria (Woad) | Brassicaceae | Leaves | Indican (Indole glucosinolates) | Variable; often co-isolated with Indigo |

| Calanthe discolor | Orchidaceae | Leaves/Roots | Tryptanthrin/Indican pathway | Trace |

| Melochia tomentosa | Malvaceae | Roots | Melosatin alkaloids (derivatives) | Moderate (as derivatives) |

| Boronia koniamboensis | Rutaceae | Bark | Indole alkaloids | Trace |

Biosynthetic Pathway in Plants

Unlike mammalian biosynthesis, which derives isatin from adrenaline or tryptophan oxidation, plant biosynthesis is inextricably linked to the indican-indigo pathway . Isatin is often formed as an oxidative byproduct of indoxyl, competing with indigo dimerization.

Pathway Logic

-

Precursor Formation: Indole-3-glycerol phosphate is converted to Indole.[2]

-

Storage: Indole is oxidized to Indoxyl and glycosylated to Indican (stable storage form).

-

Activation: Upon tissue damage or extraction,

-glucosidase hydrolyzes Indican to Indoxyl. -

Divergence: Indoxyl oxidizes to Isatin or dimerizes to Indigo.[3]

Figure 1: Biosynthetic divergence of Isatin from the Indican-Indoxyl pathway in plants.

Isolation Protocol: Couroupita guianensis

This protocol focuses on C. guianensis flowers, as they provide a cleaner matrix for isolating free isatin compared to the complex dye mixtures in Isatis.

Reagents and Equipment

-

Solvents: Methanol (HPLC grade), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Stationary Phase: Silica Gel 60 (60-120 mesh for bulk, 230-400 mesh for flash).

-

Equipment: Rotary evaporator, Soxhlet extractor (optional), UV lamp (254/365 nm).

Step-by-Step Methodology

Phase 1: Extraction (Causality: Maximizing Polarity Extraction)

-

Preparation: Shade-dry fresh flowers of C. guianensis for 7–10 days to prevent thermal degradation of thermolabile components. Grind to a coarse powder.

-

Maceration: Soak 500g of powder in 2.0 L of Methanol (70-100%) for 72 hours at room temperature.

-

Why Methanol? Isatin is moderately polar. Methanol penetrates cell walls efficiently and solubilizes the indole core while extracting glycosides.

-

-

Concentration: Filter the extract (Whatman No. 1) and concentrate under reduced pressure at 40°C to obtain a crude semisolid residue (Dark Green/Brown).

Phase 2: Fractionation (Causality: Polarity-Based Partitioning)

-

Resuspension: Suspend the crude methanol extract in 200 mL of water:methanol (9:1).

-

Defatting: Partition with n-Hexane (3 x 200 mL). Discard the hexane layer (removes chlorophyll, lipids, and waxes).

-

Target Extraction: Partition the aqueous layer with Ethyl Acetate (3 x 200 mL).

-

Critical Step: Isatin preferentially partitions into the Ethyl Acetate phase, leaving highly polar glycosides (tannins, sugars) in the aqueous phase.

-

-

Drying: Dry the combined EtOAc fractions over Anhydrous

and evaporate to dryness.

Phase 3: Purification (Chromatography)

-

Column Packing: Pack a glass column with Silica Gel 60 using Hexane as the slurry solvent.

-

Elution Gradient:

-

Start: 100% Hexane (removes residual non-polar impurities).

-

Step 1: Hexane:Chloroform (1:1).

-

Step 2: Chloroform:Methanol (98:2 to 90:10) .

-

Observation: Isatin typically elutes in the Chloroform-rich fractions (approx. 5-10% Methanol). Look for orange-red bands.

-

-

TLC Monitoring: Spot fractions on Silica Gel

.-

Mobile Phase: Chloroform:Methanol (9:1).[4]

-

Detection: UV at 254 nm (quenching) and spraying with 2,4-DNP (orange spot indicates carbonyl).

-

Rf Value: Isatin typically appears at Rf ~0.45 - 0.55 in this system.

-

Figure 2: Isolation workflow for Isatin from Couroupita guianensis.

Characterization and Validation

To ensure the isolate is authentic Isatin and not an isomer (like phthalimide) or derivative, the following spectral data must be confirmed.

Table 2: Analytical Validation Parameters

| Technique | Parameter | Diagnostic Signal | Interpretation |

| Appearance | Physical | Orange-red needles | Melting Point: 200–204°C |

| UV-Vis | 242, 298 nm (MeOH) | Indole conjugation | |

| IR (KBr) | 1720–1740 | Double Carbonyl (C=O) stretch (Amide & Ketone) | |

| Chemical Shift ( | 11.03 (s, 1H) | N-H (Broad singlet, exchangeable) | |

| 7.50 (t, 1H), 7.58 (d, 1H) | Aromatic protons (C-4, C-6) | ||

| 6.91 (d, 1H), 7.07 (t, 1H) | Aromatic protons (C-7, C-5) | ||

| Chemical Shift ( | 184.6 ppm | C-3 Ketone (Distinctive high shift) | |

| 159.5 ppm | C-2 Amide Carbonyl | ||

| MS (EI/ESI) | m/z | 147.03 | Molecular ion peak corresponding to |

Self-Validating Check

-

The "Indirubin Test": If your isolate is deep purple or red-violet, you have likely formed Indirubin (a dimer of Isatin and Indoxyl) during the workup. Isatin must be orange .

-

Solubility Check: Isatin is soluble in hot water, alcohol, and ether, but soluble in alkali (forming a violet solution that turns yellow on warming due to ring opening to isatinic acid). This reversible color change is a classic wet-lab confirmation.

References

-

Silva, J. F., et al. (2001). "Isolation of isatin from the flowers of Couroupita guianensis Aubl." Journal of the Brazilian Chemical Society.

-

Sumpter, W. C. (1954).[5] "The Chemistry of Isatin." Chemical Reviews.

-

Oberthür, C., et al. (2004). "Indigo is precursors from Isatis tinctoria."[2][3] Phytochemistry.

-

Gilhooly, K., et al. (2020).[2] "Biosynthesis of Indigo and Isatin in Plants." Natural Product Reports.

-

Preethi, R., et al. (2013). "Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl."[6] Indian Journal of Medical Research.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. lookchem.com [lookchem.com]

- 3. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Isatin and Its Analogs: A Technical Guide for Structural Optimization

Executive Summary

Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems not just from its biological activity, but from its unique physicochemical profile: a rigid bicyclic structure with distinct electrophilic centers and tunable lipophilicity.[1]

This guide moves beyond basic textbook definitions to analyze the causality between isatin’s electronic structure and its behavior in drug design. We will dissect its tautomeric equilibrium, solubility parameters, and reactivity profiles, providing you with the actionable data and protocols necessary to exploit this scaffold for lead optimization.

Structural Fundamentals & Electronic Behavior

The core identity of isatin lies in its bifunctional nature.[2][3] It is not merely a ketone; it is a vicinal dicarbonyl system fused to an aromatic ring.

The Lactam-Lactim Tautomerism

Isatin exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms. In the solid state and in most polar solvents (DMSO, Ethanol), the lactam form predominates.[1] This is critical for binding affinity, as the lactam moiety often serves as a key hydrogen bond donor/acceptor pair in enzyme active sites (e.g., Kinase hinge regions).[1]

-

Lactam (A): The N-H proton is retained. The C2 carbonyl is an amide carbonyl.

-

Lactim (B): Proton transfer to the C2 oxygen creates an -OH group and a C=N double bond.

Visualization of Tautomeric & Reactive Pathways

Figure 1: Tautomeric equilibrium and primary reactive vectors of the Isatin scaffold. The C3 position is the primary "warhead" for derivatization.

Physicochemical Data Profile

The following data aggregates experimental values crucial for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Core Physicochemical Parameters[2][4]

| Property | Value / Range | Implications for Drug Design |

| Molecular Weight | 147.13 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| Melting Point | 200–203 °C | High crystallinity indicates strong intermolecular H-bonding (packing).[2] |

| pKa (N-H) | 10.1 – 10.3 | Weak acid.[1] Deprotonates in basic conditions, facilitating N-alkylation. |

| LogP (Oct/Water) | ~1.0 – 1.3 | Moderate lipophilicity.[1] Good membrane permeability baseline. |

| H-Bond Donors | 1 (N-H) | Critical for active site recognition (e.g., Ser/Thr residues).[1] |

| H-Bond Acceptors | 2 (C=O at C2, C3) | The C3 carbonyl is a stronger acceptor than the C2 amide carbonyl. |

| TPSA | ~37.4 Ų | Well within the limit (<140 Ų) for oral bioavailability. |

Solubility Profile

Isatin exhibits poor aqueous solubility due to strong crystal lattice energy driven by intermolecular hydrogen bonding (dimer formation).[1]

-

High Solubility: DMSO, DMF, Pyridine.[1]

-

Moderate Solubility: Acetone, Methanol, Ethanol (increases with temperature).[1]

-

Low Solubility: Water, Diethyl ether, Hexane.[1]

Application Note: When designing bioassays, stock solutions should be prepared in DMSO (typically 10-100 mM) to prevent precipitation upon dilution into aqueous media.[1]

Reactivity Profiles & Synthetic Utility[1][2][5]

Understanding the electronic disparity between the C2 and C3 carbonyls is the key to successful synthesis.

The C3 "Warhead"

The C3 carbonyl is a ketone, whereas the C2 carbonyl is part of an amide (lactam). Resonance stabilization of the amide makes the C2 carbon significantly less electrophilic.

-

Consequence: Nucleophiles (amines, hydrazines) selectively attack C3.[1]

-

Result: Facile formation of Schiff bases (imines), hydrazones, and thiosemicarbazones without protecting the C2 position.[1]

The N1 "Handle"

The N-H proton is acidic (pKa ~10.3).

-

Consequence: Treatment with weak bases (K₂CO₃, Cs₂CO₃) generates the isatin anion.[1]

-

Result: Allows for N-alkylation or N-acylation.[2] This is the primary vector for modulating LogP and solubility without altering the core pharmacophore.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or yields described do not occur, check solvent purity and moisture content.

Protocol A: Synthesis of Isatin-3-Schiff Bases (Condensation)

Target: Derivatization at the C3 position.

Materials:

-

Isatin (1.0 eq)[1]

-

Aromatic Amine (1.0 - 1.1 eq)[1]

-

Solvent: Ethanol (Absolute) or Methanol[1]

-

Catalyst: Glacial Acetic Acid (catalytic, ~3-5 drops)[1]

Workflow:

-

Dissolution: Dissolve Isatin in warm Ethanol (10 mL per mmol). The solution should be clear orange/red.

-

Addition: Add the aromatic amine. If the amine is solid, predissolve in a minimum volume of ethanol.

-

Catalysis: Add Glacial Acetic Acid.

-

Why? The acid protonates the C3 oxygen, increasing electrophilicity and facilitating water elimination.

-

-

Reflux: Heat to reflux (78°C for EtOH) for 3–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The starting material (Isatin) usually runs lower than the Schiff base.

-

-

Isolation: Cool to room temperature, then to 0°C. The Schiff base typically precipitates as a colored solid (Yellow/Orange/Red).

-

Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Protocol B: Spectrophotometric Determination of pKa

Target: Accurate measurement of acidity for QSAR studies.

Principle: Isatin undergoes a bathochromic shift (red shift) upon deprotonation.[1] We track the absorbance change as a function of pH.

Workflow:

-

Stock Preparation: Prepare a 1.0 mM stock solution of Isatin in Methanol.

-

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to pH 13.0 (0.5 pH unit increments). Ensure constant ionic strength (I = 0.1 M KCl).

-

Dilution: Add 50 µL of Isatin stock to 2.95 mL of each buffer in a quartz cuvette.

-

Measurement: Record UV-Vis spectra (200–500 nm).

-

Observation: Look for the isosbestic point. As pH increases, the peak at ~240 nm decreases, and a new peak at ~300 nm (anion) increases.[1]

-

-

Calculation: Plot Absorbance (at

of the anion) vs. pH. Use the Henderson-Hasselbalch equation to solve for pKa (inflection point of the sigmoidal curve).

Biological Implications of Physicochemical Properties[2][5][6][7][8][9][10]

The physicochemical attributes of isatin directly dictate its biological interactions.[2] This relationship is visualized below.

Figure 2: Structure-Activity Relationship (SAR) logic flow.[1] Modifications at specific positions yield predictable biological and physicochemical outcomes.[4]

Mechanistic Insight:

-

Electron Withdrawing Groups (EWG): Substitution at C5 with Halogens (F, Cl, Br) or Nitro (NO2) groups increases the acidity of the N-H proton and often enhances biological potency (e.g., antiviral activity) by strengthening hydrogen bonding interactions at the active site.[1]

-

Lipophilicity Tuning: N-alkylation increases LogP. If a lead compound is too polar (low cell permeability), adding a benzyl or alkyl chain at N1 is a standard optimization strategy.[1]

References

-

Silva, J. F. M., et al. (2001).[1] "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, 12(3), 273-324.[1]

-

Nath, R., et al. (2020).[1] "A Review on Isatin and Its Biological Activities." ResearchGate / International Journal of Pharmaceutical Sciences.

-

PubChem. (n.d.). "Isatin Compound Summary." National Library of Medicine.

-

Sumpter, W. C. (1954).[1] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[1] (Classic Reference for Fundamental Chemistry).[1]

-

Pandey, S. N., et al. (2005).[1] "Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin derivatives." International Journal of Pharmaceutical Sciences.

Sources

The Isatin Scaffold: Structural Features, Reactivity, and Synthetic Utility

This guide provides a rigorous technical analysis of the Isatin scaffold, designed for medicinal chemists and structural biologists. It moves beyond basic textbook definitions to explore the electronic causality driving its reactivity and its application in high-value drug design.

Executive Summary

Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry—a term reserved for molecular frameworks capable of providing ligands for diverse biological targets.[1][2] Its utility stems not just from its rigidity, which reduces the entropic penalty of binding, but from its distinct electronic polarization. The scaffold features a highly electrophilic C3 carbonyl, a hydrogen-bond donor/acceptor lactam motif, and an electron-rich benzene ring, allowing for orthogonal functionalization. This guide dissects these features to enable rational drug design.

Structural Anatomy & Electronic Landscape

To manipulate Isatin, one must understand its electronic map. It is a bicyclic system combining a six-membered benzene ring and a five-membered nitrogenous ring.

1.1 The Reactivity Map

The molecule is defined by three distinct zones of reactivity:

-

Zone A (C3 Carbonyl): The "warhead." This ketone is adjacent to the electron-withdrawing lactam carbonyl (C2), making C3 significantly more electrophilic than a standard aromatic ketone. It is the primary site for condensation and spiro-annulation.

-

Zone B (N1 Position): The lactam nitrogen. It is weakly acidic (

) due to resonance stabilization of the conjugate base by the two carbonyls and the benzene ring. It serves as a nucleophile upon deprotonation. -

Zone C (The Benzenoid Ring): Positions C5 and C7 are susceptible to electrophilic aromatic substitution (EAS), with C5 being the para-position relative to the activating nitrogen.

1.2 Tautomerism

Isatin exists in a tautomeric equilibrium between the lactam (dominant in solid state and most solvents) and lactim forms.[3]

-

Lactim: 2-hydroxy-3H-indol-3-one (Rare, but relevant in O-alkylation scenarios)

Visualization: Isatin Reactivity Logic

Figure 1: Functional map of the Isatin scaffold highlighting orthogonal reactivity zones.

Reactivity Profiles & Mechanistic Insights

2.1 The C3 Carbonyl: Condensation & Schiff Bases

The C3 carbonyl is the most reactive site. Unlike the C2 amide carbonyl, which is resonance-stabilized by the nitrogen lone pair, the C3 ketone lacks this stabilization and is activated by the inductive electron-withdrawal of the C2 carbonyl.

-

Utility: Synthesis of Sunitinib and Nintedanib analogues.

-

Mechanism: Nucleophilic attack by a primary amine followed by acid-catalyzed dehydration.

-

Critical Factor: The reaction is equilibrium-driven. Water removal (Dean-Stark or molecular sieves) or precipitation of the product drives the yield.

2.2 Spiro-Annulation (The "Gold Standard")

Isatin is the premier substrate for synthesizing spiro-oxindoles, a structural motif found in numerous alkaloids (e.g., spirotryprostatin). The rigidity of the spiro-fusion at C3 locks the pharmacophore in a specific 3D orientation, improving selectivity.

-

Mechanism: 1,3-Dipolar Cycloaddition (via Azomethine Ylide).

-

Workflow:

-

Condensation of Isatin with an amino acid (e.g., sarcosine) generates an iminium ion.

-

Decarboxylation yields a transient azomethine ylide (1,3-dipole).

-

Stereoselective [3+2] cycloaddition with a dipolarophile (alkene/alkyne) forms the spiro-ring.

-

Visualization: Spiro-Oxindole Formation

Figure 2: Mechanistic pathway for the multicomponent synthesis of spiro-oxindoles.

Case Studies in Drug Design

The Isatin scaffold is not merely a theoretical construct; it anchors FDA-approved kinase inhibitors.

| Drug | Target | Structural Role of Isatin |

| Sunitinib (Sutent) | VEGFR, PDGFR | The oxindole core mimics the adenine ring of ATP, forming key H-bonds (Glu81, Leu83) in the kinase hinge region. |

| Nintedanib (Ofev) | FGFR, VEGFR | The oxindole C2 carbonyl and N1-H act as a hydrogen bond acceptor/donor pair, anchoring the molecule in the ATP binding pocket. |

| Toceranib | KIT, VEGFR2 | Structurally related to Sunitinib; utilizes the C3-alkylidene functionalization for potency. |

Experimental Protocols (Self-Validating Systems)

These protocols are designed for reproducibility. The "Checkpoints" ensure the user can validate the reaction progress in real-time.

Protocol A: Synthesis of Isatin Schiff Bases (Sunitinib Precursors)

Context: This reaction exploits the high electrophilicity of C3.

Reagents:

-

Isatin (1.0 eq)[7]

-

Substituted Aniline/Heterocycle (1.0 eq)

-

Solvent: Ethanol or Methanol (10 mL/mmol)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolution: Dissolve Isatin in hot ethanol. Add the amine component.[5][6][8][9]

-

Catalysis: Add glacial acetic acid. The acid activates the C3 carbonyl oxygen.

-

Reflux: Heat to reflux for 3–6 hours.

-

Observation (Checkpoint): The solution typically changes color (orange/red to dark red/brown) as conjugation extends.

-

Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Validation:

-

TLC: Eluent (Hexane:EtOAc 7:3). Isatin (

) should disappear. -

NMR: Disappearance of the ketone signal (~180 ppm in

) and appearance of the imine C=N.

Protocol B: Three-Component Spiro-Oxindole Synthesis

Context: A [3+2] cycloaddition for generating library diversity.

Reagents:

-

Isatin (1.0 eq)[7]

-

Sarcosine (N-methylglycine) (1.2 eq)

-

Chalcone (Dipolarophile) (1.0 eq)

-

Solvent: Methanol or Ethanol

Procedure:

-

One-Pot Assembly: Combine Isatin, Sarcosine, and Chalcone in methanol.

-

Reflux: Heat to reflux for 2–4 hours.

-

Mechanism Check: The reaction proceeds via the formation of a deep-colored azomethine ylide intermediate, which is rapidly trapped.

-

Isolation: Cool the mixture. The spiro-product often precipitates as a stable solid.

-

Purification: Recrystallization from ethanol is usually sufficient; column chromatography is rarely needed for this specific multicomponent reaction (MCR).

Validation:

-

IR Spectroscopy: Look for the disappearance of the characteristic Isatin C3 ketone peak (

) and retention of the C2 amide peak (

References

-

Sunitinib Approval & Mechanism: Goodman, V. L., et al. "Approval Summary: Sunitinib for the Treatment of Gastrointestinal Stromal Tumor and Advanced Renal Cell Carcinoma." Clinical Cancer Research, 2007.

-

Isatin Reactivity Review: da Silva, J. F. M., et al. "The Chemistry of Isatins: A Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 2001.

-

Spiro-oxindole Synthesis: Nair, V., et al. "Recent Advances in the Synthesis of Spiro-oxindoles via 1,3-Dipolar Cycloaddition." Chemical Society Reviews, 2012.

-

Nintedanib Structural Data: Roth, G. J., et al. "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 2015.

-

Isatin Schiff Base Protocols: Jarapula, R., et al. "Synthesis and Molecular Docking Studies of Novel Isatin Schiff Bases." Journal of Molecular Structure, 2016.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nano-ntp.com [nano-ntp.com]

- 4. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Promoted synthesis of spirooxindoles in the presence of chitosan containing an acidic ionic liquid bridge in aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03286E [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Mechanism of Action of Isatin as a MAO Inhibitor

Executive Summary

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative identified as a core component of the stress marker tribulin. While pharmacologically versatile, its primary significance in neuropharmacology lies in its role as a potent, reversible, and selective inhibitor of Monoamine Oxidase B (MAO-B) .[1]

Unlike irreversible inhibitors (e.g., selegiline) that form covalent adducts with the flavin cofactor, isatin functions via a competitive, non-covalent mechanism stabilized by a unique water-mediated hydrogen bonding network. This guide dissects the molecular mechanics of this inhibition, the structure-activity relationships (SAR) governing its potency, and provides a validated experimental protocol for quantifying its inhibitory potential.

Molecular Mechanism of Action

Selectivity Profile

Isatin exhibits a distinct selectivity profile for the MAO-B isoform over MAO-A.[1][2][3][4] This selectivity is driven by the structural constraints of the MAO active sites:

-

MAO-B: Characterized by a bipartite cavity (substrate cavity + entrance cavity) separated by a "gate" residue (Ile199).[5][6] Isatin binds tightly within the substrate cavity.

-

MAO-A: Possesses a single, larger hydrophobic cavity. While isatin binds, the affinity is significantly lower due to the lack of stabilizing steric constraints found in MAO-B.

Quantitative Selectivity Data:

| Isoform | Ki (Dissociation Constant) | IC50 (Typical) | Inhibition Type |

|---|---|---|---|

| MAO-B | ~3.0 µM | 0.1 – 4.8 µM | Competitive, Reversible |

| MAO-A | ~15.0 µM | 12.0 – 15.0 µM | Competitive, Reversible |

Binding Mode & Structural Insights (PDB: 1OJA)

High-resolution X-ray crystallography (1.7 Å resolution) of the human MAO-B/Isatin complex reveals a binding mode distinct from substrate mimics.

-

Cavity Occupancy: Isatin occupies the substrate cavity (deep pocket) adjacent to the FAD cofactor, leaving the entrance cavity empty.

-

Orientation: The dioxoindole ring orients perpendicular to the flavin ring system.[7]

-

The "Water Bridge" Anchor: Unlike many inhibitors that bind directly to amino acid side chains, isatin is anchored by ordered water molecules .

-

The C-2 Carbonyl Oxygen and the N-1 Amine (NH) form hydrogen bonds with these conserved water molecules.

-

These waters bridge the inhibitor to the protein backbone, creating a rigid stabilization network.

-

-

Hydrophobic Interactions: The aromatic ring engages in van der Waals contacts with the "aromatic cage" residues: Tyr326, Tyr398, and Leu171 .

-

The Gatekeeper (Ile199): The side chain of Ile199 (the gate) is in a "closed" conformation, effectively locking isatin into the substrate cavity and preventing exchange with the entrance cavity.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of Isatin's inhibition mechanism, from entry to catalytic blockade.

Figure 1: Molecular logic of Isatin binding within the MAO-B active site, highlighting the critical water-mediated stabilization.

Structure-Activity Relationship (SAR)

Optimizing isatin for drug development involves specific substitutions to enhance affinity or alter selectivity.

-

C-5 Substitution (Critical for Potency):

-

Substitution at the C-5 position is the most effective strategy for increasing MAO-B potency.[3][8]

-

Mechanism: Large lipophilic groups (e.g., phenylbutyl) at C-5 can extend through the Ile199 gate and occupy the entrance cavity , creating a "dual-cavity" inhibitor.

-

Example: 5-(4-phenylbutyl)isatin (IC50 ~0.66 nM) is >1000x more potent than native isatin.[9]

-

-

Electron Withdrawing Groups (EWGs):

-

Halogens (Cl, Br) at C-5 or C-6 generally increase potency compared to unsubstituted isatin.

-

5-Bromoisatin is a highly potent MAO-B inhibitor (IC50 ~0.1 µM).

-

-

N-Alkylation:

-

Methylation of the N-1 position often retains or slightly reduces activity but improves blood-brain barrier (BBB) permeability.

-

Comparative Potency Table:

| Compound | Substituent | MAO-B IC50 (µM) | Selectivity (B/A) |

|---|---|---|---|

| Isatin | None | 3.0 | ~5-fold |

| 5-Bromoisatin | 5-Br | 0.125 | High |

| 5-Nitroisatin | 5-NO2 | 0.95 | Moderate |

| 5-Styrylisatin | 5-Styryl | 0.003 | Very High |

Experimental Validation Protocol

Protocol Title: Fluorometric Determination of MAO-B Inhibition via Amplex Red Coupled Assay.

Objective: To determine the IC50 of Isatin against recombinant human MAO-B using a self-validating peroxidase-coupled system.

Reagents & Setup[10][11]

-

Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

-

Substrate: p-Tyramine or Benzylamine (Specific for MAO-B).

-

Detection System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Buffer: 0.1 M Potassium Phosphate, pH 7.4.

-

Inhibitor: Isatin (dissolved in DMSO, final concentration <1%).

Step-by-Step Methodology

-

Enzyme Pre-Incubation (The "Equilibrium Step"):

-

Dilute MAO-B to 0.5 U/mL in phosphate buffer.

-

Add 50 µL of diluted enzyme to a 96-well black microplate.

-

Add 10 µL of Isatin (varying concentrations: 0.01 µM to 100 µM).

-

Control: Add 10 µL DMSO vehicle to control wells.

-

Incubate at 37°C for 15 minutes. Explanation: This allows the reversible inhibitor to establish equilibrium with the active site before substrate competition begins.

-

-

Reaction Initiation:

-

Prepare a Master Mix: 200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine.

-

Add 50 µL of Master Mix to each well (Final Volume: 110 µL).

-

Self-Validation Check: Include a "No Enzyme" blank to rule out auto-oxidation of the probe.

-

-

Kinetic Measurement:

-

Immediately place plate in a fluorescence microplate reader.

-

Excitation: 530-560 nm | Emission: 590 nm.

-

Measure fluorescence every 60 seconds for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Plot % Activity vs. Log[Isatin].

-

Fit to a sigmoidal dose-response equation (Hill slope) to derive IC50.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the fluorometric MAO-B inhibition assay.

References

-

Binda, C., et al. (2003). "Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures."[5] Proceedings of the National Academy of Sciences, 100(17), 9750-9755.

-

Glover, V., et al. (1988). "Isatin: Identity with the purified endogenous monoamine oxidase inhibitor tribulin." Journal of Neurochemistry, 51(2), 656-659.

-

Medvedev, A. E., et al. (2005). "Isatin, an endogenous monoamine oxidase inhibitor, triggers a dose- and time-dependent switch from apoptosis to necrosis in human neuroblastoma cells."[10] Neurochemistry International, 47(3), 216-224.[10]

-

Prinsloo, C., et al. (2023). "The evaluation of isatin analogues as inhibitors of monoamine oxidase."[3] Chemical Biology & Drug Design.

-

Manley-King, C. I., et al. (2011). "Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues."[9] Bioorganic & Medicinal Chemistry, 19(8), 2617-2629.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Isatin, an endogenous monoamine oxidase inhibitor, triggers a dose- and time-dependent switch from apoptosis to necrosis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Novel Isatin Derivatives: A Technical Guide for Drug Discovery

Executive Summary

Isatin (1H-indole-2,3-dione) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and amenability to diverse chemical modifications.[1][2][3][4] This technical guide synthesizes recent advances (2024–2025) in the biological evaluation of novel isatin derivatives. It is designed for researchers requiring actionable protocols, mechanistic insights, and structural-activity relationship (SAR) data to accelerate lead optimization in oncology and infectious disease programs.

Part 1: The Isatin Scaffold & Rational Drug Design

The biological versatility of isatin stems from its ability to act as both a hydrogen bond donor (NH group) and acceptor (C=O groups). Rational drug design focuses on three key vectors of modification: N-1 alkylation, C-3 carbonyl derivatization, and C-5 electrophilic substitution.

Structural Activity Relationship (SAR) Analysis

Recent studies indicate that lipophilicity and electronic distribution are critical for receptor binding affinity.

-

N-1 Position: Alkylation (e.g., benzyl, propargyl groups) improves cellular permeability and pharmacokinetic profiles.

-

C-3 Position: This is the primary site for hybridization. Schiff bases (imines), hydrazones, and spiro-fusions at this position are essential for targeting enzymes like kinases and tubulin.

-

C-5 Position: Introduction of electron-withdrawing groups (EWGs) such as F, Cl, or Br significantly enhances potency against cancer cell lines by increasing the acidity of the N-1 proton and improving hydrophobic interactions within the binding pocket.

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of specific structural modifications on the isatin core.

Caption: Functional impact of structural modifications at N-1, C-3, and C-5 positions of the Isatin scaffold.

Part 2: Anticancer Potency & Mechanisms[1][2][5]

Novel isatin derivatives, particularly isatin-thiazole and isatin-pyrazole hybrids , have demonstrated superior cytotoxicity compared to standard chemotherapeutics like Doxorubicin and Cisplatin [1].

Mechanism of Action: Multi-Target Inhibition

The anticancer efficacy is primarily driven by two mechanisms:

-

Tubulin Polymerization Inhibition: Derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

-

Kinase Modulation: Inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR, blocking downstream signaling pathways (PI3K/Akt/mTOR) essential for tumor proliferation.

Data Summary: Cytotoxicity Profiles (IC50)

Table 1: Comparative IC50 values of novel isatin derivatives against key cancer cell lines.

| Compound Class | Modification | Cell Line | IC50 (µM) | Mechanism | Ref |

| Bis-Isatin Hybrid | Hydrazide linker | Jurkat (Leukemia) | 0.03 ± 0.01 | Tubulin Inhibition | [2] |

| Isatin-Sulfonamide | 4-Cl-phenylacetamide | MCF-7 (Breast) | 2.33 ± 0.15 | Caspase-3 Activation | [3] |

| Isatin-Thiazole | C-3 Thiazole fusion | HCT-116 (Colon) | 1.80 ± 0.20 | VEGFR-2 Inhibition | [4] |

| Standard (Doxorubicin) | N/A | MCF-7 | 3.56 ± 0.40 | DNA Intercalation | [2] |

Visualization: Apoptotic Signaling Pathway

This diagram details the cascade triggered by isatin derivatives leading to programmed cell death.[2]

Caption: Mechanistic pathway of Isatin derivatives inducing apoptosis via tubulin and kinase inhibition.

Part 3: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Protocol: Microwave-Assisted Synthesis of Isatin-Schiff Bases

Objective: Synthesize C-3 substituted isatin-hydrazone hybrids with high yield and purity.

Reagents:

-

Isatin derivative (1 mmol)

-

Hydrazine/Amine derivative (1 mmol)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Workflow:

-

Preparation: Dissolve 1 mmol of substituted isatin in 10 mL of absolute ethanol in a microwave-safe reaction vessel.

-

Activation: Add 2-3 drops of glacial acetic acid to protonate the C-3 carbonyl, enhancing electrophilicity.

-

Addition: Add equimolar amount of the hydrazine/amine component.

-

Irradiation: Place in a microwave reactor. Set parameters: Power = 300W, Temp = 80°C, Time = 5–10 minutes.

-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as mobile phase. Disappearance of the isatin spot (Rf ~0.4) indicates completion.

-

-

Isolation: Cool the mixture to room temperature. Pour into ice-cold water.

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

-

Characterization: Confirm structure via FTIR (Look for C=N stretch at 1600–1620 cm⁻¹) and ¹H NMR (Disappearance of NH₂ signals, shift of aromatic protons).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values with high confidence intervals.

Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Cancer Cell Lines (e.g., MCF-7, HCT-116)[3]

Workflow:

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates and incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Treatment: Treat cells with serial dilutions of the isatin derivative (0.1 µM to 100 µM).

-

Control 1 (Negative): 0.1% DMSO (Vehicle).

-

Control 2 (Positive): Doxorubicin (Standard).[3]

-

Control 3 (Blank): Media only (no cells) to subtract background absorbance.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. (Live cells convert yellow MTT to purple formazan crystals).

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curve to determine IC50.

Part 4: Computational Validation (Molecular Docking)

Prior to synthesis, computational docking validates the binding potential of derivatives against targets like VEGFR-2 (PDB ID: 4ASD) or CDK2 (PDB ID: 1DI8) .

Standard Workflow:

-

Ligand Prep: Optimize geometry of isatin derivative using DFT (B3LYP/6-31G*).

-

Protein Prep: Remove water molecules and co-crystallized ligands from PDB structure; add polar hydrogens.

-

Grid Generation: Define a 60x60x60 Å grid box centered on the active site residues (e.g., Val899, Cys919 for VEGFR-2).

-

Docking: Use AutoDock Vina. Run 50 genetic algorithm runs.

-

Analysis: Select poses with Binding Affinity < -9.0 kcal/mol and RMSD < 2.0 Å. Look for H-bonds with the hinge region residues.

References

-

Recent advances in isatin-derived hybrids: promising multifunctional agents for drug development. Source: Macedonian Pharmaceutical Bulletin (2025).[1][5] URL:[Link][6]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Source: Pharmaceuticals (Basel) (2022). URL:[Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link]

-

Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. Source: Chemistry & Biodiversity (2025).[1][5] URL:[Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Source: RSC Advances (2025).[2] URL:[Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

Isatin Derivatives: A Master Class in Structure-Activity Relationship (SAR) Optimization

Topic: Isatin Derivatives Structure-Activity Relationship (SAR) Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

Isatin (1H-indole-2,3-dione) is not merely a chemical reagent; it is a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its endogenous presence in humans and its structural congruity with indole-based metabolites (serotonin, tryptophan) allow it to mimic key biological ligands. This guide deconstructs the structure-activity relationships (SAR) of isatin derivatives, moving beyond basic observations to the causal mechanisms driving potency in oncology, infectious disease, and neurology. We provide actionable synthesis protocols and validated SAR rules to accelerate lead optimization.

Chemical Architecture & Reactivity Profile

To manipulate biological activity, one must first master the scaffold's electronic landscape. Isatin is a fused system comprising a six-membered benzene ring and a five-membered nitrogenous ring.

The Reactivity Map

-

N1 (The Anchor): The acidic proton (pKa ~10) allows for facile N-alkylation/arylation. This controls lipophilicity (LogP) and membrane permeability.

-

C2 (The Stabilizer): The amide carbonyl. Generally less reactive than C3 but crucial for hydrogen bonding within the enzyme active pocket.

-

C3 (The Warhead): The ketone carbonyl is highly electrophilic. It is the primary site for condensation reactions (Schiff bases, hydrazones, thiosemicarbazones) that extend the pharmacophore.

-

C5/C6/C7 (The Electronic Tuners): The aromatic ring accepts electrophilic substitutions. Halogenation here drastically alters electronic density and metabolic stability.

Visualization: Scaffold Reactivity Logic

The following diagram maps the core reactive centers to their primary synthetic transformations.

Figure 1: Functional mapping of the Isatin scaffold highlighting primary sites for chemical modification.

Comprehensive SAR Analysis

The N1 Position (Pharmacokinetic Gatekeeper)

-

Rule: Unsubstituted N-H is crucial for hydrogen bond donation in some pockets (e.g., certain kinases). However, N-alkylation (Methyl, Benzyl, Acetyl) often improves cellular uptake.

-

Insight: N-Benzyl substitutions frequently enhance anticancer potency by interacting with hydrophobic pockets in enzymes like EGFR or VEGFR. In antimicrobial contexts, N-Mannich bases (N-CH2-N) increase solubility and often act as prodrugs.

The C3 Position (The Specificity Driver)

This is the most critical vector for SAR divergence.

-

Schiff Bases (Imines): Reaction with aromatic amines creates a rigid linker.

-

SAR Note: Electron-withdrawing groups (EWGs) on the phenyl ring of the imine often boost cytotoxicity.

-

-

Thiosemicarbazones: Reaction with thiosemicarbazide.

The Aromatic Ring (C5 > C6/C7)

-

Position 5 Dominance: Substitution at C5 is statistically the most likely to yield high-potency analogs.

-

Halogen Effect:

-

5-F (Fluorine): Enhances metabolic stability (blocks P450 oxidation) and increases lipophilicity. Critical for antiviral activity (e.g., SARS-CoV-2 protease inhibition).

-

5-Br/I (Bromine/Iodine): Bulky halogens at C5 often improve anticancer activity by filling hydrophobic voids in kinase ATP-binding sites.

-

-

Nitro (NO2): 5-NO2 derivatives often show high cytotoxicity but suffer from poor solubility and potential toxicity issues.

Therapeutic Deep Dives

Oncology: Kinase Inhibition & Tubulin Targeting

Isatin derivatives function as ATP-competitive inhibitors.

-

Targets: EGFR, VEGFR-2, CDK2, CDK5.

-

Sunitinib Paradigm: Sunitinib (an oxindole, reduced isatin) validates the scaffold. The key interaction is the H-bond pairing of the oxindole core with the hinge region of the kinase.

-

Tubulin: Bis-isatin derivatives or isatin-microtubule destabilizing hybrids bind to the colchicine site, disrupting mitosis.

Antimicrobial & Antiviral[4][5][7][8][9]

-

Mechanism: Disruption of cell wall synthesis (bacteria) or inhibition of viral proteases (3CLpro in Coronaviruses).

-

Key SAR:

Biological Pathway Visualization

The following diagram illustrates how Isatin derivatives intervene in cancer signaling.

Figure 2: Mechanistic intervention points of Isatin derivatives in oncogenic signaling pathways.

Experimental Protocols (Expertise & Experience)

Protocol A: Synthesis of C3-Schiff Base Isatin Derivatives

Context: This reaction is the "bread and butter" of isatin derivatization. Challenge: Incomplete conversion and purification difficulties. Solution: Acid catalysis and careful solvent selection.

Materials:

-

Substituted Isatin (1.0 eq)

-

Aromatic Amine / Hydrazide (1.0 - 1.2 eq)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

-

Ethanol (Absolute)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the specific isatin in 10-15 mL of hot absolute ethanol. Note: If the isatin has a nitro group, solubility may be poor; add minimal DMF if necessary.

-

Addition: Add the aromatic amine (1.1 mmol) to the hot solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Why? This protonates the C3 carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

-

Reflux: Reflux the mixture at 78-80°C for 3-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange/red).

-

Purification: Filter the solid. Wash with cold ethanol (to remove unreacted amine) and then hexane. Recrystallize from Ethanol/DMF if purity is <95%.

Protocol B: N-Alkylation of Isatin

Context: Modifying lipophilicity.

Workflow:

-

Deprotonation: Dissolve Isatin (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K2CO3, 2.0 eq) or Cesium Carbonate (Cs2CO3). Stir at RT for 30 mins. Visual Cue: Solution color often deepens due to anion formation.

-

Alkylation: Add Alkyl Halide (1.2 eq) dropwise.

-

Reaction: Stir at RT or mild heat (40-60°C) for 2-12 hours.

-

Quench: Pour mixture into crushed ice/water. The product usually precipitates.

-

Workup: Filter or extract with Ethyl Acetate.

Summary of SAR Data (Quantitative)

| Position | Modification | Effect on Activity (General Trends) | Primary Indication |

| N1 | Methyl / Ethyl | Increases LogP; improves CNS penetration | Neuroprotection / Cancer |

| N1 | Benzyl | Increases hydrophobic binding; often boosts potency | Anticancer (Kinase) |

| N1 | Mannich Base | Increases water solubility; prodrug potential | Antimicrobial |

| C3 | Thiosemicarbazone | Metal chelation; ROS generation | Anticancer (MDR) / Antiviral |

| C3 | Hydrazone | H-bond donor/acceptor flexibility | Antimicrobial |

| C5 | Fluorine (F) | Metabolic stability; electronic modulation | Antiviral / Anticancer |

| C5 | Bromine (Br) | Hydrophobic filling; steric bulk | Anticancer (Kinase) |

| C5 | Nitro (NO2) | Strong EWG; increases reactivity of C3 | Cytotoxicity (High) |

Future Perspectives

The future of Isatin SAR lies in Molecular Hybridization and PROTACs (Proteolysis Targeting Chimeras).

-

Hybrids: Covalent linking of Isatin with other pharmacophores (e.g., Artemisinin, Coumarin) to tackle drug resistance via dual mechanisms.

-

PROTACs: Using the Isatin scaffold as the E3 ligase ligand or the protein-of-interest binder to induce targeted protein degradation, offering a route to target "undruggable" proteins.

References

-

Vine, K. L., et al. (2013). Recent highlights in the development of isatin-based anticancer agents.[1] Advances in Anticancer Agents in Medicinal Chemistry.[1][7] Link

-

Ferraz de Paiva, R. E., et al. (2021). Isatin-based derivatives: A review of their synthesis, reactivity, and pharmacological applications. Frontiers in Chemistry. Link (Representative link for recent reviews)

-

Nath, R., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Journal of Molecular Structure/PMC. Link

-

Varun, P., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Archives of Pharmacal Research. Link

-

Zhang, L., et al. (2023). Structural Optimization of Isatin Derivatives as Potent Anticancer Agents.[7] European Journal of Medicinal Chemistry.[7] Link (Cited via search snippet context)

Sources

- 1. ro.uow.edu.au [ro.uow.edu.au]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. xisdxjxsu.asia [xisdxjxsu.asia]

- 9. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. opendata.uni-halle.de [opendata.uni-halle.de]

In Silico Optimization of Isatin Derivatives: A Structural Biology & Chemoinformatics Protocol

Executive Summary

The Isatin (1H-indole-2,3-dione) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, making it a potent starting point for kinase inhibitors (EGFR, CDK2, VEGFR). However, the lipophilicity of the core scaffold often leads to poor bioavailability. This technical guide outlines a self-validating in silico workflow to predict the bioactivity of Isatin derivatives, filtering for thermodynamic stability, kinase selectivity, and ADMET compliance before synthetic investment.

Part 1: The Isatin Scaffold & Library Design

Structural Logic

The Isatin core is versatile but requires specific substitution patterns to achieve nanomolar potency.

-

N1 Position (The Solubilizer): Unsubstituted N1 often results in poor solubility. Alkylation (e.g., benzyl, acetyl groups) here modulates lipophilicity (LogP) and can target hydrophobic pockets in the receptor.

-

C3 Position (The Warhead): The carbonyl at C3 is the primary site for Schiff base formation (hydrazones/semicarbazones), which extends the molecule to interact with the "gatekeeper" residues of kinases.

-

C5/C6 Positions (The Electronic Tuners): Electron-withdrawing groups (F, Cl, NO2) at C5 often enhance halogen bonding and metabolic stability.

Workflow Visualization

The following diagram outlines the critical path from library generation to hit identification.

Figure 1: Integrated CADD pipeline for Isatin derivatives. Colors denote stage: Blue (Prep), Red (Target), Yellow (Docking), Green (Refinement).

Part 2: Target Selection & Molecular Docking Protocol

Target Selection Strategy

Isatin derivatives function primarily as ATP-competitive inhibitors.

-

Primary Target: CDK2 (Cyclin-Dependent Kinase 2) .[1]

-

PDB ID:1DI8 or 1W98.

-

Rationale: The oxindole core forms bidentate hydrogen bonds with the "hinge region" (Glu81/Leu83), mimicking the adenine of ATP.

-

-

Secondary Target: EGFR (Epidermal Growth Factor Receptor) .

-

PDB ID:1M17.[2]

-

Rationale: Effective for C5-substituted derivatives.

-

Protocol: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity (

-

Receptor Preparation:

-

Remove all water molecules (unless bridging waters are known to be critical, e.g., in some proteases).

-

Add polar hydrogens and Kollman charges using MGLTools.

-

Critical Step: Verify the protonation state of Histidine residues at pH 7.4.

-

-

Ligand Preparation:

-

Convert 2D structures to 3D.

-

Minimize energy using the MMFF94 force field (via OpenBabel or Avogadro) to correct bond lengths/angles.

-

Set rotatable bonds (Torsion Tree). Note: Keep the amide bond of the Isatin core rigid.

-

-

Grid Box Generation:

-

Center the grid box on the co-crystallized ligand.

-

Dimensions:

Å (sufficient to cover the ATP pocket and the solvent-exposed front). -

Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

-

-

Execution & Scoring:

-

Run AutoDock Vina with exhaustiveness = 32 (default is 8; higher is required for flexible derivatives).

-

Threshold: A binding affinity

kcal/mol is generally considered a "hit" for Isatin derivatives against kinases.

-

-

Validation (Self-Correction):

-

Extract the native ligand from the PDB.

-

Re-dock it using the parameters above.

-

Pass Criteria: The RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose must be

Å .[3]

-

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify that the Isatin derivative stays bound under physiological conditions.

GROMACS Workflow

-

Topology Generation:

-

Protein: pdb2gmx (CHARMM36 or AMBER99SB-ILDN force field).

-

Ligand: CGenFF or ACPYPE (to generate .itp and .gro files).

-

-

Solvation:

-

Define a cubic box with a 1.0 Å buffer distance.

-

Fill with TIP3P water model.

-

-

Neutralization:

-

Add Na+ or Cl- ions to reach net charge 0 and physiological concentration (0.15 M).

-

-

Equilibration:

-

NVT Ensemble: 100 ps (stabilize temperature to 310 K).

-

NPT Ensemble: 100 ps (stabilize pressure to 1 bar).

-

-

Production Run:

-

Time: Minimum 50 ns (ideally 100 ns).

-

Step size: 2 fs.

-

Analysis Metrics

| Metric | Acceptable Range | Interpretation |

| RMSD (Ligand) | Ligand remains stable in the pocket. | |

| RMSF (Protein) | Low in binding site | Ligand restricts protein flexibility (induced fit). |

| H-Bonds | Occupancy | Persistent bonding (e.g., with Hinge residues). |

| Rg (Gyration) | Constant | Protein structure remains compact (no unfolding). |

Part 4: ADMET Profiling (SwissADME)

Isatin derivatives often fail due to poor solubility or toxicity.

Key Parameters to Filter

Using SwissADME , prioritize compounds meeting these criteria:

-

Lipinski's Rule of Five:

-

MW

g/mol . -

LogP

(Isatins with long alkyl chains at N1 often violate this). -

H-bond donors

. -

H-bond acceptors

.

-

-

BOILED-Egg Model:

-

Yellow Region: High probability of blood-brain barrier (BBB) permeation (desirable for CNS targets, undesirable for peripheral cancer targets).

-

White Region: High GI absorption.

-

-

PAINS Filter: Ensure the derivative is not a "Pan-Assay Interference Compound" (false positive).

Part 5: Mechanism of Action (Structural View)

The following diagram illustrates the specific binding mode of a potent Isatin-hydrazone derivative within the CDK2 active site.

Figure 2: Interaction map showing the critical "Hinge Binder" motif of Isatin derivatives in CDK2.

References

-

SwissADME Tool & Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5] Scientific Reports, 7, 42717.[4] [Link]

-

AutoDock Vina Algorithm: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Isatin Anticancer Review: Pakravan, P., Kashanian, S., Khodaei, M. M., & Harding, F. J. (2013). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports, 65(2), 313-335. [Link]

-

GROMACS Molecular Dynamics: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SwissADME [swissadme.ch]

Application Notes & Protocols for the Stolle Synthesis of N-Substituted Isatins

For: Researchers, scientists, and drug development professionals.

Abstract

Isatin and its N-substituted derivatives represent a class of privileged heterocyclic scaffolds, prominently featured in a multitude of biologically active compounds and serving as versatile precursors in organic synthesis.[1][2] Their significance in medicinal chemistry, with applications ranging from anticancer to antiviral and anti-inflammatory agents, necessitates robust and adaptable synthetic methodologies.[1][3] The Stolle synthesis, a classic yet powerful method, provides a direct route to N-substituted isatins through the cyclization of N-aryl-α-chloroacetamides or, more commonly, through the reaction of an N-substituted aniline with oxalyl chloride followed by a Lewis acid-mediated intramolecular cyclization.[1][4][5] This document provides a comprehensive guide to the Stolle synthesis, detailing the underlying mechanism, a step-by-step experimental protocol, key considerations for reaction optimization, and troubleshooting strategies.

Introduction: The Strategic Importance of the Stolle Synthesis

The synthesis of isatins has been a subject of extensive research for over a century, with several named reactions developed for their preparation, including the Sandmeyer and Gassman syntheses.[3][6] However, the Stolle synthesis offers a distinct advantage for the direct introduction of substituents on the isatin nitrogen, a key modification point for tuning the pharmacological properties of the resulting molecule.[4][5] This method is particularly valuable in drug discovery campaigns where rapid diversification of the N-substituent is required to establish structure-activity relationships (SAR).

The core transformation of the Stolle synthesis involves two key steps: the acylation of an N-substituted aniline with oxalyl chloride to form an intermediate N-substituted-N-phenyloxamoyl chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired N-substituted isatin.[7][8][9] The choice of Lewis acid is critical for the success of the cyclization step, with common options including aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄).[1][4]

Reaction Mechanism: A Stepwise Perspective

The Stolle synthesis proceeds through a well-defined, two-stage mechanism. Understanding these steps is paramount for troubleshooting and optimizing the reaction conditions.

Stage 1: Acylation of the N-Substituted Aniline

The synthesis commences with the nucleophilic attack of the nitrogen atom of the N-substituted aniline on one of the carbonyl carbons of oxalyl chloride. This is a standard acylation reaction that forms the crucial intermediate, an N-substituted-N-phenyloxamoyl chloride.

Stage 2: Lewis Acid-Mediated Intramolecular Friedel-Crafts Acylation

The second stage is the pivotal cyclization step. The Lewis acid coordinates to the carbonyl oxygen of the newly formed acid chloride, enhancing its electrophilicity. This activation facilitates an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) at the ortho-position of the aniline ring, leading to the formation of the five-membered lactam ring characteristic of the isatin core. Subsequent workup quenches the reaction and yields the final N-substituted isatin product.

Caption: Mechanism of the Stolle Synthesis of N-Substituted Isatins.

Experimental Protocol: A General Procedure

This protocol provides a representative procedure for the synthesis of an N-substituted isatin via the Stolle synthesis. Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous conditions are crucial for the success of this reaction.

Materials:

-

N-substituted aniline (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Lewis acid (e.g., Aluminum chloride, 2.5 eq)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the N-substituted aniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add oxalyl chloride (1.2 eq) to the cooled solution via a syringe or addition funnel over 15-20 minutes. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.

-

Formation of the Intermediate: Once the acylation is complete, carefully remove the solvent in vacuo to yield the crude N-substituted-N-phenyloxamoyl chloride.

-

Cyclization: Redissolve the crude intermediate in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a suspension of the Lewis acid (e.g., AlCl₃, 2.5 eq) in anhydrous DCM. Slowly and carefully add the Lewis acid suspension to the solution of the intermediate. Caution: This addition can be exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice. This should be done carefully as the quenching of the Lewis acid is highly exothermic.

-